2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol can be synthesized through several methods. One efficient synthesis involves the reaction of a chiral mother diamine with appropriate aldehydes to form initial diimines, which then rearrange to give product diimines in the (S,S) form. The daughter diamines are obtained by hydrolysis of the product diimines .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of chiral catalysts and ligands to ensure high enantiomeric purity. The reaction conditions typically include controlled temperatures and the use of solvents like chloroform .
Chemical Reactions Analysis
Types of Reactions
2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol undergoes various types of reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, ketones, and reducing agents like sodium borohydride. The reactions are often carried out under controlled temperatures and in the presence of solvents such as ethanol or chloroform .
Major Products Formed
The major products formed from these reactions include enantiomerically pure trans-3-arylpiperazine-2-carboxylic acid derivatives and Schiff base complexes .
Scientific Research Applications
2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol involves its ability to form stable complexes with metals and other molecules. This property is exploited in the synthesis of Schiff base complexes and other coordination compounds. The molecular targets and pathways involved include the formation of hydrogen bonds and resonance-assisted hydrogen-bonding .
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine
- (1R,2R)-1,2-Diphenylethylenediamine
- ®-(+)-1,1′-Binaphthyl-2,2′-diamine
Uniqueness
2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol is unique due to its high enantiomeric purity and its ability to act as a key precursor in the synthesis of various enantiopure compounds. Its stereoselective properties make it highly valuable in the synthesis of complex molecules .
Properties
IUPAC Name |
2-[1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18/h1-8,13-14,17-18H,15-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNPLGLZBUDMRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.